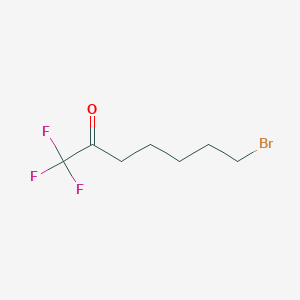

7-Bromo-1,1,1-trifluoroheptan-2-one

Vue d'ensemble

Description

7-Bromo-1,1,1-trifluoroheptan-2-one is a colorless liquid with a pungent odor . It is insoluble in water but soluble in organic solvents . This compound is used as a solvent in various industrial applications and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-Bromohexanoyl chloride and Trifluoroacetic anhydride . It is also used in the preparation of amines for the production of polyurethane films .Molecular Structure Analysis

The molecular formula of this compound is C7H10BrF3O . The molecular weight is 247.05 g/mol .Chemical Reactions Analysis

This compound is a quaternary ammonium salt that has been used as an ion exchange agent to treat phosphoric acid and hydroxide ion .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.05 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has five rotatable bonds . Its topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 7-Bromo-1,1,1-trifluoroheptan-2-one has been used in the synthesis of complex organic molecules, demonstrating its versatility as a fluorinated building block. For example, it has been utilized in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a valuable building block in its own right (Lui, Marhold, & Rock, 1998).

Materials Science and Nanotechnology

- In materials science, this compound has been used to modify the surfaces of multi-walled carbon nanotubes (MWCNTs). The introduction of bromo functional groups onto MWCNT surfaces facilitates further reactions with other monomers, leading to the development of cable-like structures with potential applications in nanotechnology and materials engineering (Xu, Zhu, Han, & Bo, 2007).

Protein Chemistry

- In protein chemistry, this compound has been studied for its role in enhancing the resolution in 19F NMR studies of proteins. The effectiveness of various trifluoromethyl probes, including this compound, was evaluated to determine their sensitivity to changes in the local environment, which is crucial for elucidating distinct protein conformers or states (Ye, Larda, Li, Manglik, & Prosser, 2015).

Organic Synthesis

- In organic synthesis, researchers have explored the low-temperature reactions of related bromo and fluoro compounds with activated magnesium, leading to the formation of structurally diverse bromobicycloheptanes. This showcases the compound's potential in facilitating novel organic transformations (Ando, Muranaka, & Ishihara, 1981).

DNA-Protein Interactions

- It has also been incorporated into oligodeoxynucleotides to serve as a chemical probe for investigating DNA-protein interactions. This application underscores its utility in biochemical research, particularly in understanding the interactions at the molecular level (Minakawa, Kawano, Murata, Inoue, & Matsuda, 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-bromo-1,1,1-trifluoroheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIKVCCDZVUYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(F)(F)F)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60801439 | |

| Record name | 7-Bromo-1,1,1-trifluoroheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647831-24-1 | |

| Record name | 7-Bromo-1,1,1-trifluoroheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)

![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)

![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)